molecular formula C16H13FN6O B287414 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287414
M. Wt: 324.31 g/mol
InChI Key: UUFOZTZRVZRVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives. It is also known as pazopanib and is used in the treatment of cancer. Pazopanib is a tyrosine kinase inhibitor that works by inhibiting the activity of certain enzymes that promote the growth and spread of cancer cells.

Mechanism of Action

Pazopanib works by inhibiting the activity of certain enzymes that promote the growth and spread of cancer cells. Specifically, it inhibits the activity of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-kit receptors. By inhibiting these receptors, pazopanib reduces the blood supply to tumors and prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Pazopanib has been shown to have a number of biochemical and physiological effects. It reduces the growth and spread of cancer cells, inhibits angiogenesis (the formation of new blood vessels), and reduces inflammation. It has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.

Advantages and Limitations for Lab Experiments

Pazopanib has several advantages for use in lab experiments. It is a well-characterized compound that is readily available, making it easy to obtain for research purposes. It has also been extensively studied, so there is a large body of literature available on its properties and potential applications. However, pazopanib also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in certain studies. Additionally, its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on pazopanib. One potential area of study is the development of new combination therapies that incorporate pazopanib. Another area of research is the identification of biomarkers that can predict which patients will respond best to pazopanib treatment. Additionally, there is ongoing research into the mechanisms of action of pazopanib and the potential for developing new drugs that target similar pathways.

Synthesis Methods

The synthesis of pazopanib involves the condensation of 4-fluoroaniline with ethyl acrylate to form the intermediate compound, 4-fluoro-N-ethylcinnamamide. This intermediate is then reacted with 4,6-dichloro-2-methylthio-pyrimidine to form the key intermediate, 5-amino-1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile. Finally, this intermediate is treated with sodium hydroxide to yield pazopanib.

Scientific Research Applications

Pazopanib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and spread of cancer cells in various types of cancer, including renal cell carcinoma, soft tissue sarcoma, and ovarian cancer. Pazopanib has also been studied for its potential use in combination with other cancer therapies to improve treatment outcomes.

properties

Product Name

5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molecular Formula

C16H13FN6O

Molecular Weight

324.31 g/mol

IUPAC Name

5-amino-3-ethyl-1-[6-(4-fluorophenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C16H13FN6O/c1-2-13-12(8-18)16(19)23(22-13)14-7-15(21-9-20-14)24-11-5-3-10(17)4-6-11/h3-7,9H,2,19H2,1H3

InChI Key

UUFOZTZRVZRVPM-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=C(C=C3)F

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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